1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine
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Overview
Description
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms, and this particular compound has a dimethylaminoethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine typically involves the reaction of imidazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually obtained through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features but different functional groups.
Dimethylaminoethyl acrylate: Another related compound with an acrylate group instead of an imidazole ring.
Dimethylamine: A simpler amine with similar dimethylamino functionality.
Uniqueness
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine is unique due to its imidazole ring structure combined with the dimethylaminoethyl group This combination imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]imidazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-10(2)3-4-11-5-7(8)9-6-11/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
ACXKHZXAAKZXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(N=C1)N |
Origin of Product |
United States |
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